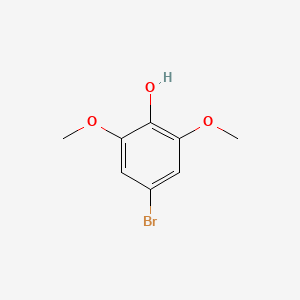

4-Bromo-2,6-dimethoxyphenol

Descripción general

Descripción

4-Bromo-2,6-dimethoxyphenol is a chemical compound . It is used as a microbicide in disinfectants .

Synthesis Analysis

The synthesis of this compound involves several stages . The first stage involves the reaction of 1,3-dimethoxy-2-hydroxy-benzene with sodium hydride in methanol and dichloromethane at -45°C for 20 minutes under an inert atmosphere . The second stage involves the addition of N-Bromosuccinimide in methanol and dichloromethane at temperatures ranging from -45 to 45°C for 3.5 hours under an inert atmosphere .Molecular Structure Analysis

The molecular formula of this compound is C8H9BrO3 . Its molecular weight is 233.06 . The structure includes a benzene ring with two methoxy groups and one bromo group .Physical and Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 278.9±35.0 °C at 760 mmHg . The compound has a molar refractivity of 49.2±0.3 cm3 .Aplicaciones Científicas De Investigación

Antioxidant Synthesis

4-Bromo-2,6-dimethoxyphenol, a derivative of 2,6-dimethoxyphenol, has applications in the synthesis of compounds with high antioxidant capacity. Studies have shown that 2,6-dimethoxyphenol can be enzymatically modified to produce dimers with significantly enhanced antioxidant properties. These dimers have been identified as symmetrical CC linked 3,3′,5,5′-tetramethoxy biphenyl-4,4′-diol, demonstrating about twice the antioxidant capacity of the substrate. This suggests potential for these compounds in applications requiring bioactive compounds with high antioxidant capabilities (Adelakun et al., 2012).

Enzymatic Catalysis and Product Characterization

The compound and its derivatives are also extensively used in enzymatic catalysis research. For instance, the oxidation of 2,6-dimethoxyphenol, a related compound, by various laccases has been studied. This research is significant for understanding the multiple functions of these enzymes in various organisms. The oxidation process and the resultant products have implications for understanding the enzymatic activity and potential applications in biochemical processes (Solano et al., 2001).

Organic Synthesis and Molecular Docking

In organic synthesis, this compound derivatives have been synthesized and characterized for their structural and biological properties. Research involving asymmetrical azines of 3,5-dimethoxy-4‑hydroxy benzaldehyde, for example, has demonstrated the utility of these compounds in developing new materials with potential applications in various fields. The synthesized compounds have been evaluated for properties like antiproliferative activities, highlighting their potential use in medical and pharmaceutical research (Ganga & Sankaran, 2020).

Environmental Applications

The compound is also studied in environmental applications. For example, research on the enzymatic removal of chlorophenols in the presence of co-substrates like 2,6-dimethoxyphenol has been conducted. This has implications for developing more efficient methods of decontaminating environments polluted with chlorinated phenols, a significant concern in environmental management (Roper et al., 1995).

Safety and Hazards

Propiedades

IUPAC Name |

4-bromo-2,6-dimethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO3/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXCKVRDDDEQOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70654-71-6 | |

| Record name | 4-bromo-2,6-dimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2557183.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2557192.png)

![1-(3-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2557194.png)

![6-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-oxopropyl]-1-methylpyrrolo[2,3-c]pyridin-7-one](/img/structure/B2557196.png)

![[3-[(2-Chlorophenoxy)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2557202.png)